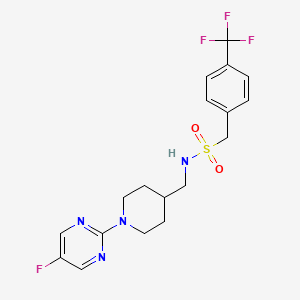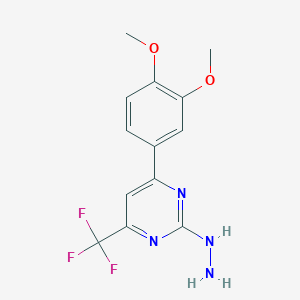
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the NUAK family kinases, which are involved in various cellular processes such as cell cycle regulation, metabolism, and autophagy.
Wirkmechanismus
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine selectively binds to the ATP-binding site of NUAK family kinases and inhibits their activity. This leads to the disruption of various cellular processes such as cell cycle progression, autophagy, and metabolism, which are regulated by these kinases. The inhibition of NUAK family kinases by 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to induce DNA damage, activate the p53 pathway, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to have potent anticancer activity in various cancer cell lines and animal models. It has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. However, there are also some limitations, such as its poor solubility in aqueous solutions and the need for specific conditions for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, including its potential use in combination with other anticancer agents, its optimization for better solubility and pharmacokinetics, and its evaluation in clinical trials. Additionally, further studies are needed to understand the mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine and its potential applications in other diseases beyond cancer.
In conclusion, 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its selective inhibition of NUAK family kinases makes it a promising candidate for cancer therapy, and further studies are needed to explore its potential applications in other diseases and its optimization for clinical use.
Synthesemethoden
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate and trifluoromethylpyrimidine-2,4,6-trione. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of NUAK family kinases, which are overexpressed in various cancer types. 4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been studied for its potential use in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(13(14,15)16)19-12(18-8)20-17/h3-6H,17H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMZBTMNHJNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
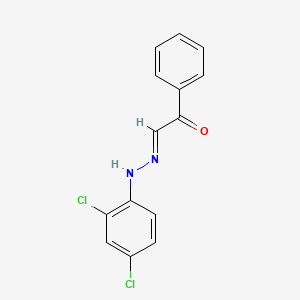
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
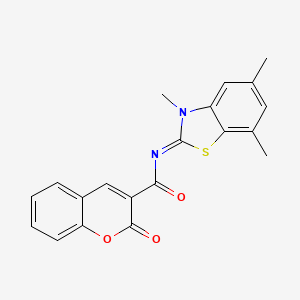
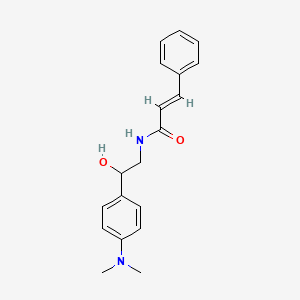
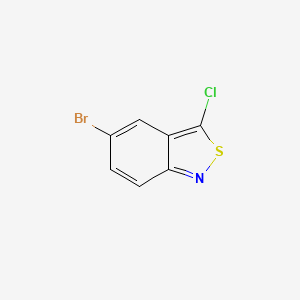
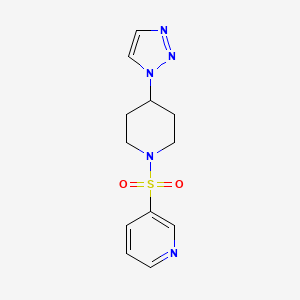
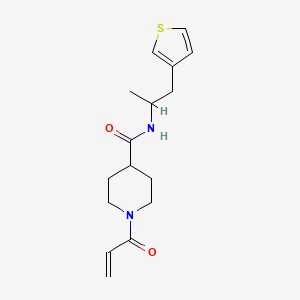
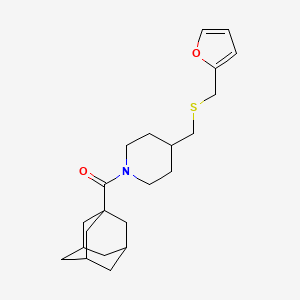
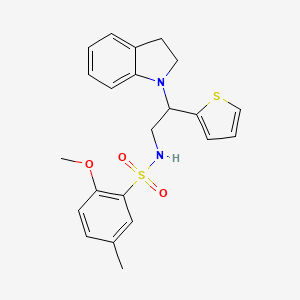
![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)

